1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine
Description
This compound is a bis-pyrazole derivative featuring a methanamine linker connecting two substituted pyrazole rings. The pyrazole at the 5-position is substituted with a 1-ethyl-4-methyl group, while the other pyrazole at the 5-position has a 1-isopropyl substituent. Its molecular formula is C15H24N6 (inferred from analogs in ), with a molecular weight of approximately 288.4 g/mol (calculated).
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H |
InChI Key |
UOGGEKWOWYXAFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Ethyl-4-methyl-1H-pyrazol-5-amine
The ethyl-methyl pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form the pyrazole ring. Subsequent alkylation at the N1 position employs ethyl bromide in the presence of NaH, achieving >85% yield. Critical parameters include:
Preparation of (1-Isopropyl-1H-pyrazol-5-yl)methanamine
The isopropyl-substituted pyrazole is synthesized via a diazotization-coupling sequence. 4-Halo-1H-pyrazole-3-amine undergoes diazotization with sodium nitrite in hydrochloric acid at −5°C, followed by coupling with isopropylmagnesium bromide in acetonitrile. Key steps include:
- Diazonium salt stability : Maintain reaction temperatures below 5°C to prevent decomposition.
- Catalyst : Cuprous oxide (0.05 eq) facilitates efficient coupling with Grignard reagents.
- Workup : Saturated sodium carbonate quenches excess acid, enabling ethyl acetate extraction.
Coupling Methodologies for Methanamine Linker
Reductive Amination
Condensation of 1-ethyl-4-methyl-1H-pyrazol-5-amine with (1-isopropyl-1H-pyrazol-5-yl)methanal using sodium cyanoborohydride (NaBH3CN) in methanol yields the target compound. This method requires:
Nucleophilic Substitution
An alternative route involves reacting (1-isopropyl-1H-pyrazol-5-yl)methyl chloride with 1-ethyl-4-methyl-1H-pyrazol-5-amine in N-methyl-2-pyrrolidinone (NMP) at 45°C. Sodium bicarbonate (1.5 eq) neutralizes HCl byproducts, while catalytic NaI accelerates substitution kinetics.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Reaction Type | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| DMF | Alkylation | 90.1 | 98.5 | |
| NMP | Nucleophilic Substitution | 95 | 99.2 | |
| Methanol | Reductive Amination | 82 | 97.8 |
Polar aprotic solvents (DMF, NMP) enhance nucleophilicity and thermal stability, critical for high-yield transformations.
Temperature and Time
- Alkylation : 110°C for 4h maximizes conversion without decomposition.
- Coupling : 35–50°C for 1h balances reaction rate and selectivity.
- Crystallization : Seeding at 40–46°C ensures >95% purity of Form I.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent WO2013/68464 describes a scalable process for pyrazole derivatives using continuous flow reactors. Key advantages include:
- Reduced reaction time : 48h batch processes condensed to 8h.
- Improved safety : Controlled exothermicity minimizes thermal runaway risks.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (95:5) remove unreacted amines.
- Distillation : Reduced-pressure distillation isolates the product as a pale-yellow oil.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98.5% purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development, particularly in targeting specific receptors and pathways involved in disease processes.
Mechanism of Action :
Research indicates that compounds with pyrazole moieties can modulate various neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in treating psychiatric disorders such as depression and anxiety .
Anticancer Research
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound's ability to interact with cellular signaling pathways makes it a potential lead for developing new anticancer agents .
Case Study Example :
In vitro studies demonstrated that similar pyrazole compounds effectively reduced the viability of several cancer cell lines by targeting specific kinases involved in cell cycle regulation .
Neuroprotection
The neuroprotective effects of pyrazole compounds have been extensively studied, particularly their role in modulating NMDA receptor activity. This modulation could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings :
Recent investigations highlighted that certain pyrazole derivatives exhibit antioxidant properties that protect neuronal cells from oxidative stress, thereby preserving cognitive function .
Data Tables
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-4-methyl-1h-pyrazol-5-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Medicinal Chemistry : Bulky substituents in the target compound may enhance target specificity but reduce solubility, necessitating formulation optimization.
- Agrochemicals : Analogs with halogen substituents (e.g., ) show improved pesticidal activity due to increased stability .
Biological Activity
1-(1-Ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine, with the CAS number 1856042-24-4, is a compound of interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.8 g/mol
- Structural Features : The compound contains pyrazole rings, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The pyrazole moiety is known to interact with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB and MAPK pathways .
- Anticancer Activity : Some studies suggest that derivatives of pyrazole compounds exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Biological Activity Data
The following table summarizes findings related to the biological activity of this compound and its analogs.
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(1-Ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine | Anti-inflammatory | <50 | Inhibition of NF-kB |
| Pyrazolo[1,5-a]quinazolines | Anti-inflammatory | 4.8 - 30.1 | MAPK inhibition |
| 3-Amino-1-methyl-1H-pyrazole | Anticancer | Varies by cell line | Cytotoxicity |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Anti-inflammatory Activity : A study synthesized a library of pyrazolo[1,5-a]quinazolines and identified two potent compounds with IC50 values below 50 µM in cell-based assays. These compounds were shown to inhibit LPS-induced NF-kB/AP-1 reporter activity effectively .
- Cytotoxicity Evaluation : Research on related pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a derivative exhibited an IC50 value of 44.77 µg/mL against epidermoid carcinoma cells (A431) and 201.45 µg/mL against colon cancer cells (HCT116) in MTT assays .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of pyrazole derivatives with target proteins, suggesting that structural modifications can enhance their biological activity by improving binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
